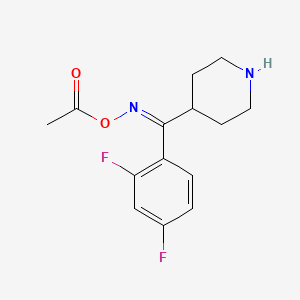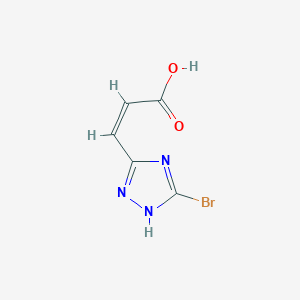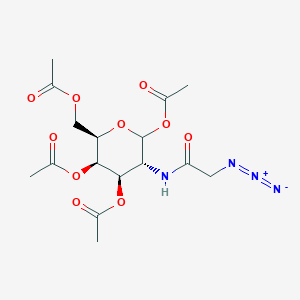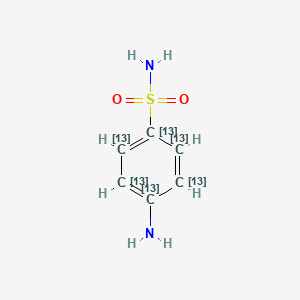
(1R)-1-(2-氯苯基)-2,2-二甲基丙烷-1,3-二醇
描述
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol, also known as (1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol, is a chiral compound found in a variety of sources, including plants, fungi, and bacteria. It is a synthetic compound that is used in a variety of scientific applications, including drug synthesis, medical research, and other laboratory experiments.
科学研究应用
化学和非对映选择性合成
- 缩酮化反应:该化合物用于与苯乙二醛进行化学和非对映选择性环缩酮化反应。这些反应在酸催化条件下产生非对映异构纯环缩酮。其中一种产物的结构细节已通过 X 射线晶体学确定 (胡显明和 R. 凯洛格,1997)。
催化和反应机理
- CO2 羧化:研究表明,当芳基硼酸酯与 2,2-二甲基丙烷-1,3-二醇的酯在一定条件下用催化量的 [Rh(OH)(cod)]2 处理时,它们会产生苯甲酸衍生物。这表明该化合物在制备各种官能化的芳基和烯基羧酸中具有潜在用途 (宇井和寿等,2006)。
- 不对称还原和 Meerwein-Ponndorf-Verley 反应:该化合物还用于不对称还原和外消旋芳香酮的 Meerwein-Ponndorf-Verley 反应。这对于产生对映体富集产物具有重要意义 (胡显明和 R. 凯洛格,2010)。
化学结构和性质
- 晶体结构分析:研究已经分析了该化合物的各种衍生物的晶体结构,提供了对其化学性质和在杀虫剂开发等领域的潜在应用的见解 (T. P. Delacy 和 C. Kennard,1972)。
其他应用
- 酶促过程开发:该化合物已用于开发实用的酶促过程,例如在合成用于制药应用的手性中间体中 (郭祥等,2017)。
- NMR 光谱研究:已使用 NMR 光谱研究了其特性,有助于理解在不同溶剂中的分子行为 (J. Lomas,2013)。
属性
IUPAC Name |
(1R)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPERDYBIBNET-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Bromophenyl)ethyl]benzenesulfonamide](/img/structure/B1401464.png)
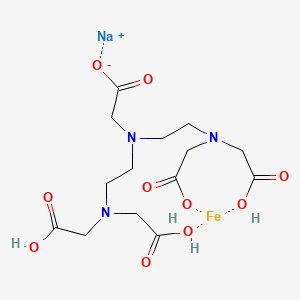
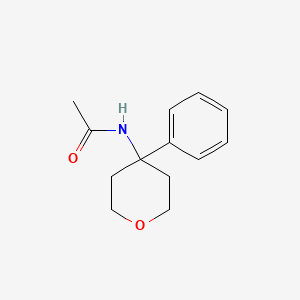
![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)

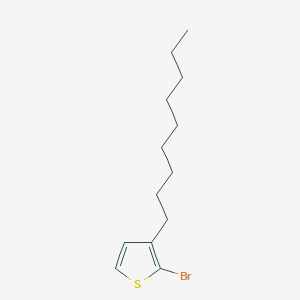

![tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1401477.png)
